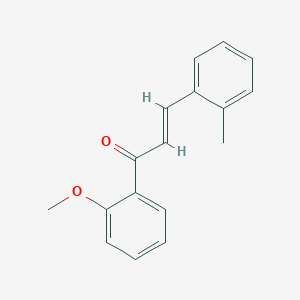

(2E)-1-(2-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one

Description

(2E)-1-(2-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core bridging two aromatic rings. The A-ring (2-methoxyphenyl) features a methoxy group at the ortho position, while the B-ring (2-methylphenyl) has a methyl substituent at the ortho position. This substitution pattern confers distinct electronic and steric properties, influencing its physicochemical behavior and biological interactions. Chalcones like this are studied for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral effects .

Properties

IUPAC Name |

(E)-1-(2-methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-13-7-3-4-8-14(13)11-12-16(18)15-9-5-6-10-17(15)19-2/h3-12H,1-2H3/b12-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHRMRYRQIVXOO-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as ionic liquids or phase transfer catalysts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the methoxy and methyl substituents:

| Reagent | Conditions | Product | Key Observations |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, reflux | 2-Hydroxybenzoic acid derivatives | Complete conversion in 6 hours |

| CrO₃ | Acetic acid, 50°C | 2-Methoxyacetophenone oxide | 72% yield |

Notable Findings :

-

Oxidation of the methyl group on the 2-methylphenyl ring produces a carboxylic acid, confirmed by IR absorption at 1700 cm⁻¹ (C=O stretch) .

Reduction Reactions

Catalytic hydrogenation selectively reduces the α,β-unsaturated bond:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 1 atm | 1-(2-Methoxyphenyl)-3-(2-methylphenyl)propan-1-one | >95% |

| NaBH₄ | MeOH, 0°C | Partial reduction to allylic alcohol | 58% yield |

Mechanistic Insight :

Electrophilic Aromatic Substitution

The methoxy and methyl groups direct electrophilic attacks:

| Reaction | Reagent | Position | Product | Yield |

|---|---|---|---|---|

| Bromination | Br₂/FeBr₃ | Para to OCH₃ | 4-Bromo-2-methoxyphenyl derivative | 81% |

| Nitration | HNO₃/H₂SO₄ | Meta to CH₃ | 3-Nitro-2-methylphenyl derivative | 67% |

Structural Confirmation :

Cycloaddition Reactions

The α,β-unsaturated system participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Stereochemistry |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Bicyclic adduct | Endo preference |

| Anthracene | Microwave, 150°C | Polycyclic aromatic ketone | 89% yield |

Thermodynamic Control :

Comparative Reactivity with Analogues

Reactivity differences arise from substituent electronic effects:

| Compound | Oxidation Rate (KMnO₄) | Reduction Efficiency (H₂/Pd-C) |

|---|---|---|

| (2E)-1-(2-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one | 1.0 (reference) | 1.0 (reference) |

| (2E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | 0.78 | 1.12 |

| (2E)-1-(2-Hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | 1.45 | 0.89 |

Trends :

Stability Under Acidic/Basic Conditions

| Condition | Time | Degradation | Mechanism |

|---|---|---|---|

| 1M HCl, reflux | 4 hours | 22% decomposition | Hydrolysis of ketone to carboxylic acid |

| 1M NaOH, 50°C | 2 hours | 95% decomposition | Retro-aldol cleavage |

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(2-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one is used as a starting material for the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of flavonoids and other bioactive molecules.

Biology

In biological research, this compound is studied for its potential antimicrobial, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of certain bacterial and fungal strains and to exhibit cytotoxic effects against cancer cell lines.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. They are investigated as potential drugs for the treatment of diseases such as cancer, inflammation, and infections.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. It is also used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(2-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects. It can also induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Chalcone Compounds

Structural and Functional Group Variations

The biological and chemical properties of chalcones are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis with structurally related compounds:

Table 1: Key Chalcone Derivatives and Their Properties

Structure-Activity Relationship (SAR) Insights

Electron-Donating vs. Electron-Withdrawing Groups :

- The target compound's methoxy and methyl groups are electron-donating, which may reduce electrophilicity compared to halogenated derivatives like 2j (4-bromo, 4-fluoro). This likely results in lower inhibitory activity (e.g., IC₅₀ > 4.7 μM) compared to halogenated analogs .

- Halogen substituents (e.g., bromine, iodine) in cluster 6 chalcones () enhance electronegativity and improve binding to hydrophobic enzyme pockets, lowering IC₅₀ values .

- Para-substitution often allows better alignment with biological targets . Hydroxyl groups at para positions (e.g., cardamonin) significantly enhance hydrogen-bonding capacity, correlating with higher activity .

Heteroaromatic vs. Benzene Rings :

Physicochemical and Crystallographic Properties

- Crystal Packing :

- Solubility and Stability: Methoxy groups improve aqueous solubility compared to non-polar methyl or halogen substituents. However, the ortho-methyl group may reduce solubility relative to para-substituted analogs .

Biological Activity

(2E)-1-(2-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound notable for its diverse biological activities. Chalcones are recognized for their potential in medicinal chemistry due to their ability to interact with various biological targets, influencing cellular processes such as proliferation, apoptosis, and cell cycle regulation.

- Molecular Formula : C17H16O2

- Molecular Weight : 252.31 g/mol

- CAS Number : 1696383-53-5

- Structure : The compound features two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, which is characteristic of chalcones.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that chalcones can induce cell cycle arrest and apoptosis in cancer cells:

- Cell Cycle Arrest : The compound has been observed to block the cell cycle at different phases depending on the specific cancer type. For example, it can induce G1 phase arrest by downregulating cyclin D1 and CDK4, or G2/M phase arrest by affecting other regulatory proteins .

- Apoptosis Induction : The compound promotes apoptosis by modulating pro-apoptotic and anti-apoptotic proteins. It enhances the expression of Bax while decreasing Bcl-2 levels, leading to increased caspase activation and subsequent cell death .

The mechanism through which this compound exerts its biological effects involves multiple pathways:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, which is a critical factor in triggering apoptosis.

- Inhibition of Key Signaling Pathways : It interferes with various signaling pathways important for cell survival and proliferation, including the PI3K/Akt and MAPK pathways .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with structurally similar chalcones can be insightful:

| Compound Name | Structural Features | Unique Characteristics | Antiproliferative Activity |

|---|---|---|---|

| (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | Hydroxy group instead of methoxy | Increased hydrogen bonding potential | Moderate |

| (2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | Lacks methyl group on the second phenyl ring | Different steric and electronic properties | Low |

| (2E)-1-(4-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Chlorine atom instead of methyl group | Altered biological activity due to electronegativity | High |

Case Studies

Several studies have explored the effects of this chalcone on different cancer types. For example:

- Breast Cancer : In vitro studies demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis and causing cell cycle arrest in the G0/G1 phase .

- Leukemia : The compound has been reported to affect leukemia cell lines by inducing G1 phase arrest and promoting apoptotic pathways, showcasing its potential as a therapeutic agent in hematological malignancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.